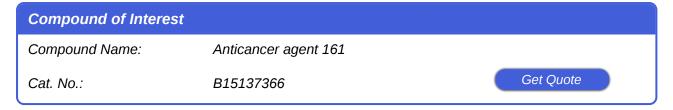


The Discovery and Development of ATN-161: An In-Depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ATN-161 (Ac-PHSCN-NH2) is a synthetic pentapeptide that has been investigated for its anticancer properties.[1] Derived from the synergy region of fibronectin, ATN-161 was designed as an antagonist of several integrins, key mediators of cell adhesion, migration, and signaling. [1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical efficacy, and clinical evaluation of ATN-161, with a focus on quantitative data, detailed experimental protocols, and visual representations of its biological pathways and experimental workflows.

Discovery and Origin

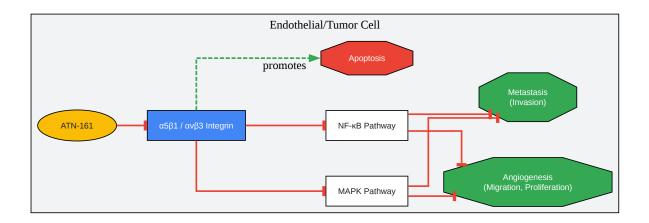
ATN-161 was developed from the PHSRN synergy sequence of fibronectin, an extracellular matrix protein involved in cell adhesion and migration.[1] The native sequence was modified by substituting a cysteine residue for arginine, followed by acetylation and amidation, to enhance its pharmaceutical properties.[1] This modification resulted in a non-RGD-based peptide that targets specific integrins implicated in tumor progression and angiogenesis. The synthesis of ATN-161 is typically achieved through solid-phase peptide synthesis (SPPS), a standard method for producing peptides of a defined sequence.

Mechanism of Action



ATN-161 functions as an antagonist of $\alpha 5\beta 1$ and $\alpha \nu \beta 3$ integrins, which are overexpressed on activated endothelial cells and various tumor cells. By binding to the β subunits of these integrins, ATN-161 is thought to inhibit integrin-dependent signaling rather than blocking cell adhesion directly. This interference with integrin function disrupts crucial processes for tumor growth and metastasis, primarily by inhibiting angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen.

The proposed mechanism involves the free cysteine thiol in ATN-161 forming a disulfide bond with the integrin target, which in turn suppresses integrin function. Downstream signaling pathways affected by ATN-161 include the mitogen-activated protein kinase (MAPK) and nuclear factor-kB (NF-kB) pathways. Inhibition of these pathways leads to decreased expression of matrix metalloproteinases (MMPs) and promotes apoptosis in neovascular endothelial cells.



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Figure 1: ATN-161 Signaling Pathway.

Preclinical Data



A range of preclinical studies in various cancer models have demonstrated the anti-tumor activity of ATN-161. These studies have shown its efficacy in reducing primary tumor growth, inhibiting metastasis, and decreasing angiogenesis.

In Vitro Studies

Assay Type	Cell Line	Key Findings	Reference
Basement Membrane Invasion	DU145 (prostate), MLL (prostate)	Inhibited PHSRN-induced invasion.	
MAPK Phosphorylation	MDA-MB-231 (breast)	Significantly inhibited MAPK phosphorylation at 20 µmol/L.	-
Endothelial Cell Migration	hCECs	Dose-dependent inhibition of VEGF-induced migration starting at 100 nM.	-
Capillary Tube Formation	hCECs	Inhibited VEGF- induced capillary tube formation.	-

In Vivo Studies



Animal Model	Cancer Type	Dosing Regimen	Key Findings	Reference
Copenhagen Rats	MLL Prostate Cancer	5 mg/kg (5 injections over 16 days)	Markedly reduced primary tumor growth; 8- to 10-fold lower blood vessel density.	
BALB/c nu/nu Mice	MDA-MB-231 Breast Cancer	0.05-1 mg/kg (i.v., 3x/week for 10 weeks)	Significant dose- dependent decrease in tumor volume; blocked or markedly decreased skeletal and soft tissue metastases.	
BALB/c Mice	CT26 Colon Cancer	100 mg/kg (i.p., every 3rd day) + 5-FU	Significantly reduced tumor burden and number of liver metastases; improved overall survival.	
Lewis Lung Carcinoma Mice	Lewis Lung Carcinoma	1-10 mg/kg (3x/week)	Optimal dose range for tumor growth inhibition; exhibited a U-shaped doseresponse curve.	

A notable characteristic of ATN-161 in preclinical models is the observation of a U-shaped (inverted bell shape) dose-response curve for its effects on tumor growth and angiogenesis.



Phase I Clinical Trial

A Phase I clinical trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of ATN-161 in patients with advanced solid tumors.

Trial Design

- Patient Population: 26 adult patients with advanced solid tumors.
- Dosing: Eight sequential dose cohorts ranging from 0.1 to 16 mg/kg, administered as a 10-minute intravenous infusion three times a week.
- Pharmacokinetics: Blood and urine samples were collected over 7 hours on Day 1.

Results

- Safety: ATN-161 was well-tolerated at all dose levels with no dose-limiting toxicities observed.
- Efficacy: No objective responses were recorded. However, approximately one-third of the patients experienced prolonged stable disease.
- Pharmacokinetics:



Dose (mg/kg)	Cmax (ng/mL) (Mean ± SD)	AUC (ng·h/mL) (Mean ± SD)	Total Clearance (L/h/kg) (Mean ± SD)	t1/2 (h) (Mean ± SD)
0.25	1,020 ± 1,220	560 ± 730	1.16 ± 1.05	3.2 ± 0.6
0.5	1,210 ± 1,040	1,010 ± 1,020	0.90 ± 0.67	4.3 ± 1.2
1.0	2,750 ± 1,110	2,240 ± 1,140	0.53 ± 0.22	5.0 ± 1.1
2.0	4,280 ± 1,270	3,670 ± 1,150	0.61 ± 0.20	4.5 ± 1.0
4.0	9,800 ± 2,800	8,020 ± 2,900	0.58 ± 0.22	4.5 ± 0.8
8.0	23,000 ± 6,700	20,400 ± 8,600	0.49 ± 0.21	4.9 ± 0.8
16.0	47,800 ± 16,000	45,600 ± 13,800	0.38 ± 0.09	4.8 ± 0.8
(Data from				

(Data from

Cianfrocca et al.,

2006)

Pharmacokinetic analysis revealed dose-independent kinetics at doses between 1.0 and 4.0 mg/kg. At higher doses (8.0 and 16.0 mg/kg), clearance was reduced, suggesting saturable elimination. The observed half-life was between 3.2 and 5.0 hours.

Experimental Protocols In Vitro Transwell Invasion Assay

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Preparation:

- Thaw Matrigel on ice overnight.
- \circ Coat the upper surface of a Transwell insert (8 μ m pore size) with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.



- Culture cancer cells to 80-90% confluency and then serum-starve them overnight.
- · Cell Seeding:
 - Harvest and resuspend the serum-starved cells in a serum-free medium.
 - Seed the cells into the upper chamber of the Matrigel-coated Transwell insert.
- Treatment and Incubation:
 - Add the desired concentrations of ATN-161 or control vehicle to the upper chamber.
 - Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.
 - Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.
- · Quantification:
 - Remove non-invading cells from the upper surface of the membrane with a cotton swab.
 - Fix the cells that have invaded to the lower surface of the membrane with 70% ethanol.
 - Stain the fixed cells with crystal violet.
 - Count the number of stained cells in several microscopic fields to determine the extent of invasion.

In Vivo Matrigel Plug Angiogenesis Assay

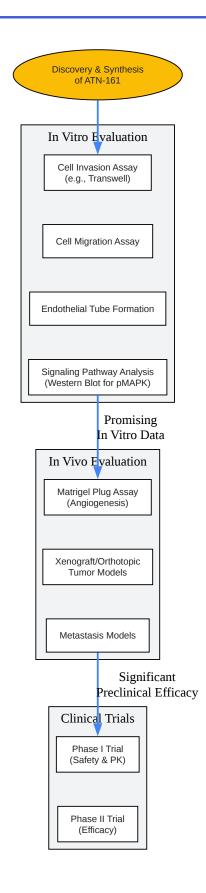
This assay evaluates the effect of a compound on angiogenesis in vivo.

- Preparation:
 - Thaw Matrigel on ice.
 - Mix the Matrigel with an angiogenic stimulus (e.g., VEGF and FGF-2) and the desired concentrations of ATN-161 or control vehicle. Keep the mixture on ice.
- Injection:



- Anesthetize the mice (e.g., C57BL/6 or nude mice).
- Subcutaneously inject the Matrigel mixture into the flank of the mice using a pre-chilled syringe. The Matrigel will form a solid plug at body temperature.
- Treatment (for systemic delivery):
 - Administer ATN-161 or control vehicle systemically (e.g., via intravenous injection)
 according to the desired dosing schedule.
- Harvest and Analysis:
 - After a set period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.
 - Quantify angiogenesis by:
 - Measuring the hemoglobin content of the plug using a Drabkin's reagent kit.
 - Immunohistochemical staining of the plugs for endothelial cell markers (e.g., CD31) to visualize and count blood vessels.





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Figure 2: Preclinical to Clinical Workflow for ATN-161.



Conclusion

ATN-161 is a rationally designed peptide antagonist of integrins that has demonstrated anti-angiogenic and anti-tumor activity in a variety of preclinical models. The Phase I clinical trial established its safety and tolerability in patients with advanced solid tumors, with some evidence of disease stabilization. The unique U-shaped dose-response curve observed in preclinical studies highlights the complexity of its biological activity and presents a challenge for determining the optimal therapeutic dose. Further clinical investigation is warranted to fully elucidate the therapeutic potential of ATN-161, both as a monotherapy and in combination with other anticancer agents.

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